加兰肽

描述

加拉宁 (1-13)-P 物质 (5-11) 酰胺: 是一种嵌合肽,结合了两种神经肽的片段:加拉宁和 P 物质。 加拉宁是一种在中枢和周围神经系统中发现的神经肽,参与各种生理作用,如食欲调节、疼痛调节和神经保护 。 P 物质是一种参与疼痛感知和炎症过程的神经肽 。这些片段的结合创造了一种具有独特生物学特性的化合物。

科学研究应用

作用机制

加拉宁 (1-13)-P 物质 (5-11) 酰胺通过与加拉宁和 P 物质的特异性受体结合来发挥其作用。 加拉宁受体 (GalR1、GalR2 和 GalR3) 是 G 蛋白偶联受体,介导各种细胞内信号通路,包括腺苷酸环化酶的抑制和磷脂酶 C 的激活 。 P 物质主要与神经激肽-1 受体 (NK1R) 结合,它也是一个与疼痛和炎症反应相关的 G 蛋白偶联受体 。嵌合肽可以调节这些通路,导致生理反应发生改变。

生化分析

Biochemical Properties

Galantide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with galanin receptors, which are G-protein-coupled receptors involved in numerous physiological processes. The interaction between Galantide and galanin receptors inhibits the binding of galanin, thereby modulating the downstream signaling pathways. Additionally, Galantide has been shown to interact with enzymes such as myeloperoxidase, reducing its activity and thereby influencing inflammatory responses .

Cellular Effects

Galantide exerts various effects on different types of cells and cellular processes. In pancreatic acinar cells, Galantide has been observed to reduce hyperenzymaemia induced by acute pancreatitis, thereby protecting the cells from damage . It influences cell function by modulating cell signaling pathways, such as those involving galanin receptors, which play a role in pain perception, mood regulation, and feeding behavior. Galantide also affects gene expression by altering the transcriptional activity of genes involved in inflammatory responses and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Galantide involves its binding interactions with galanin receptors, leading to the inhibition of galanin binding. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by galanin. Additionally, Galantide has been shown to inhibit the activity of enzymes such as myeloperoxidase, which plays a role in the inflammatory response. By modulating these molecular interactions, Galantide exerts its effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Galantide have been observed to change over time Studies have shown that Galantide remains stable under experimental conditions and maintains its activity over extended periodsIn vitro and in vivo studies have demonstrated that Galantide can reduce the severity of acute pancreatitis over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Galantide vary with different dosages in animal models. At lower doses, Galantide has been shown to reduce hyperenzymaemia and protect pancreatic acinar cells from damage. At higher doses, Galantide may exhibit toxic or adverse effects, such as increased inflammation or cellular damage. Threshold effects have been observed, where the protective effects of Galantide are maximized at specific dosage ranges, beyond which the benefits diminish .

Metabolic Pathways

Galantide is involved in various metabolic pathways, including those related to inflammation and cellular metabolism. It interacts with enzymes such as myeloperoxidase, influencing the production of reactive oxygen species and modulating the inflammatory response. Additionally, Galantide affects metabolic flux by altering the activity of enzymes involved in cellular metabolism, thereby impacting metabolite levels and overall cellular function .

Transport and Distribution

Within cells and tissues, Galantide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. Galantide’s distribution is crucial for its activity, as it needs to reach its target receptors and enzymes to exert its effects. Studies have shown that Galantide can accumulate in pancreatic tissues, where it exerts its protective effects against acute pancreatitis .

Subcellular Localization

The subcellular localization of Galantide is essential for its activity and function. Galantide is directed to specific compartments or organelles through targeting signals and post-translational modifications. In pancreatic acinar cells, Galantide localizes to the cytoplasm and interacts with galanin receptors and enzymes such as myeloperoxidase. This localization is crucial for its ability to modulate cellular signaling pathways and protect cells from damage .

准备方法

合成路线和反应条件: : 加拉宁 (1-13)-P 物质 (5-11) 酰胺的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链上。该过程包括:

偶联: 每个氨基酸使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂偶联到生长的链上。

脱保护: 氨基酸上的临时保护基团使用三氟乙酸 (TFA) 去除。

工业生产方法: : 这种肽的工业生产通常涉及自动肽合成器,它简化了 SPPS 过程。 大规模合成也可以在某些步骤中采用液相肽合成 (LPPS) 来提高产率和效率 .

化学反应分析

反应类型

氧化: 加拉宁 (1-13)-P 物质 (5-11) 酰胺会发生氧化反应,尤其是在蛋氨酸和色氨酸残基处。

还原: 还原反应可用于修饰肽中的二硫键。

常用试剂和条件

氧化: 过氧化氢或甲酸。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。

取代: 定点诱变或化学修饰技术.

相似化合物的比较

类似化合物

加拉宁 (1-13)-缓激肽 (2-9) 酰胺: 另一种嵌合肽,结合了加拉宁和缓激肽的片段,用于研究受体相互作用和信号传导.

加拉宁 (1-12)-前-P 物质 (5-11) 酰胺: 一种具有略微不同序列的类似化合物,用作加拉宁受体的选择性拮抗剂.

独特性: : 加拉宁 (1-13)-P 物质 (5-11) 酰胺的独特性在于它结合了加拉宁和 P 物质的片段,使其能够与多种受体类型相互作用并调节多种生理过程 .

属性

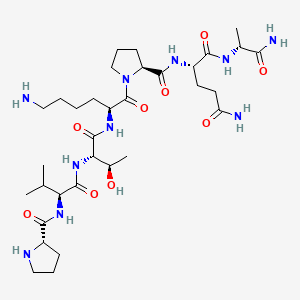

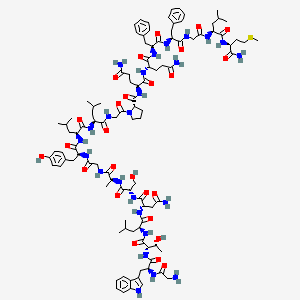

IUPAC Name |

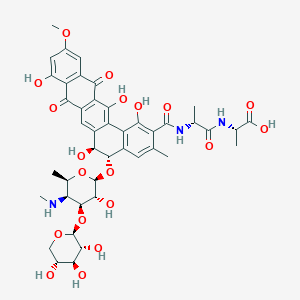

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOJVPDIYKRJSM-GKPUQKAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H151N25O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160714 | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138579-66-5 | |

| Record name | Galantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。